SMD-3040

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C52H66N10O5S |

|---|---|

Molecular Weight |

943.2 g/mol |

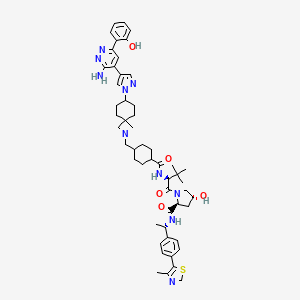

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexanecarbonyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C52H66N10O5S/c1-31(34-14-16-35(17-15-34)45-32(2)54-30-68-45)56-49(66)43-22-39(63)27-61(43)50(67)46(51(3,4)5)57-48(65)36-12-10-33(11-13-36)25-60-28-52(29-60)20-18-38(19-21-52)62-26-37(24-55-62)41-23-42(58-59-47(41)53)40-8-6-7-9-44(40)64/h6-9,14-17,23-24,26,30-31,33,36,38-39,43,46,63-64H,10-13,18-22,25,27-29H2,1-5H3,(H2,53,59)(H,56,66)(H,57,65)/t31-,33?,36?,39+,43-,46+/m0/s1 |

InChI Key |

GMCWCUOAGNWNLO-LWMLYMNZSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4CCC(CC4)CN5CC6(C5)CCC(CC6)N7C=C(C=N7)C8=CC(=NN=C8N)C9=CC=CC=C9O)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4CCC(CC4)CN5CC6(C5)CCC(CC6)N7C=C(C=N7)C8=CC(=NN=C8N)C9=CC=CC=C9O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of SMD-3040: A Technical Guide to a Selective SMARCA2 Degrader

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action of SMD-3040, a potent and selective proteolysis targeting chimera (PROTAC) designed to degrade the SMARCA2 protein. Developed for researchers, scientists, and drug development professionals, this document details the molecular strategy, quantitative efficacy, and experimental validation of this compound's therapeutic potential, particularly in the context of SMARCA4-deficient cancers.

Executive Summary

This compound is a novel heterobifunctional molecule that operates through the ubiquitin-proteasome system to induce the selective degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex. By hijacking the cell's natural protein disposal machinery, this compound offers a promising therapeutic strategy for cancers harboring a deficiency in the SMARCA4 protein, a paralog of SMARCA2. This targeted degradation induces a synthetic lethal effect, leading to potent inhibition of tumor cell proliferation and significant antitumor activity in preclinical models.

Molecular Mechanism of Action: PROTAC-Mediated Degradation

This compound is engineered as a PROTAC, consisting of three key components: a ligand that binds to the bromodomain of SMARCA2/4, a linker molecule, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This tripartite design facilitates the formation of a ternary complex between SMARCA2 and the VHL E3 ligase.

Once this complex is formed, the VHL E3 ligase initiates the transfer of ubiquitin molecules to the SMARCA2 protein. This polyubiquitination marks SMARCA2 for recognition and subsequent degradation by the 26S proteasome, the cell's primary machinery for protein catabolism. The degradation of SMARCA2 is highly efficient, with this compound demonstrating a maximal degradation (Dmax) of over 90%.[3][4][5]

The selectivity of this compound for SMARCA2 over its close homolog SMARCA4 is a critical aspect of its therapeutic potential.[3][4][5] This selectivity is crucial because many cancers with a loss-of-function mutation in SMARCA4 become dependent on SMARCA2 for survival. By selectively degrading SMARCA2 in these SMARCA4-deficient cancer cells, this compound triggers a synthetic lethal cascade, leading to cell death.[1][6]

Quantitative Efficacy of this compound

The potency of this compound has been quantified through a series of in vitro and in vivo experiments, demonstrating its efficacy in degrading SMARCA2 and inhibiting the growth of SMARCA4-deficient cancer cells.

In Vitro Degradation and Cell Growth Inhibition

This compound induces potent and selective degradation of SMARCA2 in various cancer cell lines. The half-maximal degradation concentration (DC50) and maximal degradation (Dmax) values highlight its efficiency. Furthermore, this compound significantly inhibits the growth of SMARCA4-deficient cancer cell lines, as indicated by the half-maximal growth inhibition (GI50) values.

| Cell Line | SMARCA4 Status | DC50 (nM) | Dmax (%) | GI50 (nM) |

| Hela | Wild-Type | Not Reported | >90 | >1000 |

| SK-Mel-5 | Deficient | 20 | >90 | 8.8 |

| SK-Mel-28 | Deficient | 35 | >90 | Not Reported |

| H838 | Deficient | Not Reported | Not Reported | 119 |

| A549 | Deficient | Not Reported | Not Reported | Not Reported |

Data compiled from multiple sources.[6][7]

In Vivo Antitumor Activity

In preclinical xenograft models using human melanoma cells, this compound has demonstrated significant antitumor activity. Intravenous administration of this compound led to a dose-dependent inhibition of tumor growth in mice bearing SMARCA4-deficient tumors.

| Xenograft Model | Dosing Schedule | Tumor Growth Inhibition | Reference |

| Human Melanoma | 25-50 mg/kg, IV, twice weekly for 2 weeks | Effective inhibition of tumor growth | [6][7] |

Experimental Protocols

The following are summaries of the key experimental protocols used to characterize the mechanism of action and efficacy of this compound.

SMARCA2 Degradation Assay

Objective: To quantify the degradation of SMARCA2 protein in cancer cell lines upon treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Cancer cell lines (e.g., Hela, SK-Mel-5, SK-Mel-28) are cultured in appropriate media. Cells are then treated with varying concentrations of this compound (e.g., 0-1 µM) for different durations (e.g., 1-48 hours).[6][7]

-

Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies specific for SMARCA2 and a loading control (e.g., GAPDH or β-actin).

-

Detection and Analysis: Following incubation with a secondary antibody, the protein bands are visualized using an appropriate detection system. The band intensities are quantified, and the level of SMARCA2 is normalized to the loading control. The DC50 and Dmax values are calculated from the dose-response curves.

Cell Growth Inhibition Assay

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density.

-

Compound Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of this compound for an extended period (e.g., 7 days).[6][7]

-

Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay, such as the MTT or CellTiter-Glo assay. These assays measure metabolic activity, which is proportional to the number of viable cells.

-

Data Analysis: The absorbance or luminescence readings are used to calculate the percentage of cell growth inhibition relative to untreated control cells. The GI50 value is determined by fitting the data to a dose-response curve.

In Vivo Xenograft Model

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used.

-

Tumor Implantation: Human cancer cells (e.g., melanoma cells) are subcutaneously injected into the flanks of the mice.

-

Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered intravenously at specified doses and schedules (e.g., 25-50 mg/kg, twice weekly).[6][7]

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Endpoint and Analysis: At the end of the study, the tumors are excised and weighed. The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation. Its potent and selective degradation of SMARCA2 in the context of SMARCA4-deficient cancers provides a clear and compelling mechanism of action. The robust preclinical data, including in vitro and in vivo studies, underscore the potential of this compound as a novel therapeutic agent for this patient population. Further research and clinical development are warranted to fully elucidate its therapeutic benefits.

References

- 1. Collection - Discovery of this compound as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of this compound as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Role of SMD-3040 in Synthetic Lethality: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SMD-3040 is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the SMARCA2 protein, a key component of the SWI/SNF chromatin remodeling complex. This technical guide delves into the core mechanism of this compound, which leverages the principle of synthetic lethality to target cancers with deficiencies in the SMARCA4 gene. In SMARCA4-deficient tumors, the paralogous protein SMARCA2 becomes essential for cell survival. This compound selectively induces the degradation of SMARCA2, leading to cell death in these cancer cells while sparing healthy cells with functional SMARCA4. This guide provides a comprehensive overview of the preclinical data, experimental protocols, and underlying signaling pathways associated with this compound, offering valuable insights for researchers and drug development professionals in the field of oncology.

Introduction to Synthetic Lethality and the SWI/SNF Complex

Synthetic lethality is a genetic interaction where the co-occurrence of two genetic events results in cell death, while a single event alone is viable. In the context of cancer therapy, this concept is exploited by targeting a protein that is essential for the survival of cancer cells harboring a specific mutation, a mutation that is absent in normal cells.

The SWI/SNF (SWItch/Sucrose Non-Fermentable) complex is an ATP-dependent chromatin remodeling complex that plays a crucial role in regulating gene expression by altering the structure of chromatin. SMARCA4 (also known as BRG1) and SMARCA2 (also known as BRM) are two mutually exclusive ATPase subunits of this complex.[1][2] Inactivating mutations or deletions of the SMARCA4 gene are found in a significant percentage of human cancers, including non-small cell lung cancer and melanoma.[1][3] In these SMARCA4-deficient cancers, the cells become dependent on the paralogous SMARCA2 for their survival, creating a synthetic lethal vulnerability.[1][3]

This compound: A Selective SMARCA2 PROTAC Degrader

This compound is a heterobifunctional molecule designed to induce the degradation of SMARCA2.[4][5] As a PROTAC, it consists of three key components: a ligand that binds to the SMARCA2 protein, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting these two ligands.[6] This tripartite complex formation facilitates the ubiquitination of SMARCA2, marking it for degradation by the proteasome.[6]

Mechanism of Action

The mechanism of action of this compound is centered on hijacking the cell's natural protein disposal system to eliminate SMARCA2 in a targeted manner.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Targeting of SMARCA2 in SMARCA4-Deficient Cancers: A Technical Guide to the Preclinical Efficacy of SMD-3040

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of SMD-3040, a novel proteolysis-targeting chimera (PROTAC), and its therapeutic potential in cancers characterized by the deficiency of the SMARCA4 protein. This guide will delve into the underlying biological rationale, the mechanism of action of this compound, and the preclinical data supporting its development, with a focus on quantitative data and detailed experimental methodologies.

Introduction: The Synthetic Lethal Relationship Between SMARCA4 and SMARCA2

The SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex is a critical regulator of gene expression, and its dysfunction is implicated in a significant number of human cancers.[1] The catalytic core of this complex is powered by one of two mutually exclusive ATPases: SMARCA4 (also known as BRG1) or SMARCA2 (also known as BRM).[1] In healthy cells, the presence of either SMARCA4 or SMARCA2 is sufficient for the proper functioning of the SWI/SNF complex.

However, a subset of cancers, including certain types of non-small cell lung cancer and melanoma, harbor inactivating mutations in the SMARCA4 gene.[2] This loss of SMARCA4 function creates a critical dependency on the remaining paralog, SMARCA2, for survival. This phenomenon is known as synthetic lethality, where the loss of either gene alone is viable, but the simultaneous loss of both is lethal to the cell.[1][2] This dependency makes SMARCA2 an attractive therapeutic target in SMARCA4-deficient cancers.

This compound: A Selective SMARCA2 PROTAC Degrader

This compound is a potent and selective PROTAC designed to induce the degradation of the SMARCA2 protein.[1][3] As a heterobifunctional molecule, this compound consists of three key components: a ligand that binds to the SMARCA2 protein, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting these two moieties.[2][4]

Mechanism of Action

The mechanism of action of this compound is centered on hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. By simultaneously binding to SMARCA2 and the VHL E3 ligase, this compound facilitates the formation of a ternary complex. This proximity enables the E3 ligase to polyubiquitinate SMARCA2, marking it for degradation by the 26S proteasome. The degradation of SMARCA2 in SMARCA4-deficient cancer cells leads to the collapse of the residual SWI/SNF complex function, ultimately triggering cell cycle arrest and apoptosis.

Quantitative Preclinical Data

The preclinical evaluation of this compound has demonstrated its potent and selective activity against SMARCA4-deficient cancer cells both in vitro and in vivo.

In Vitro Degradation and Cell Growth Inhibition

This compound induces potent and selective degradation of SMARCA2 protein with a low nanomolar half-maximal degradation concentration (DC50) and a maximal degradation (Dmax) of over 90%.[1][5] This degradation translates to significant growth inhibition (GI50) in SMARCA4-deficient cancer cell lines, while having a much weaker effect on SMARCA4 wild-type cells.[1][6]

| Cell Line | Cancer Type | SMARCA4 Status | This compound GI50 (nM)[7][8] |

| SK-MEL-5 | Melanoma | Deficient | 8.8 - 119 |

| NCI-H838 | NSCLC | Deficient | 8.8 - 119 |

| A549 | NSCLC | Deficient | 8.8 - 119 |

Note: The GI50 values are presented as a range as reported in the source.

| Compound | Parameter | Cell Line | Value[7] |

| This compound | DC50 | SK-MEL-5 | 20 nM |

| This compound | DC50 | SK-MEL-28 | 35 nM |

| This compound | Dmax | - | > 90% |

In Vivo Antitumor Efficacy

In vivo studies using xenograft models of SMARCA4-deficient human cancers have shown strong tumor growth inhibition with well-tolerated doses of this compound.[1][6]

| Animal Model | Cancer Type | Treatment | Tumor Growth Inhibition |

| NCI-H838 Xenograft | NSCLC | This compound | Strong Inhibition |

| SK-MEL-5 Xenograft | Melanoma | This compound | Strong Inhibition |

Detailed Experimental Protocols

The following sections provide an overview of the key experimental methodologies used in the preclinical evaluation of this compound.

Western Blotting for Protein Degradation

This protocol is used to assess the extent of SMARCA2 protein degradation following treatment with this compound.

-

Cell Culture and Treatment: SMARCA4-deficient and wild-type cancer cells are cultured to ~80% confluency and treated with varying concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against SMARCA2 and a loading control (e.g., GAPDH).

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the protein bands is quantified using densitometry software, and the levels of SMARCA2 are normalized to the loading control.

Cell Viability Assay

This assay is performed to determine the effect of this compound on the proliferation of cancer cells.

-

Cell Seeding: Cells are seeded in 96-well plates at an appropriate density.

-

Compound Treatment: The following day, cells are treated with a serial dilution of this compound or vehicle control.

-

Incubation: The plates are incubated for a period of 3 to 7 days.

-

Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The luminescent signal is read using a plate reader, and the data is normalized to the vehicle-treated control to determine the percentage of cell growth inhibition. The GI50 values are calculated using non-linear regression analysis.

In Vivo Xenograft Studies

These studies are conducted to evaluate the antitumor efficacy of this compound in a living organism.

-

Animal Models: Immunocompromised mice (e.g., nude or NOD-SCID) are used for these studies.

-

Tumor Cell Implantation: SMARCA4-deficient human cancer cells (e.g., NCI-H838 or SK-MEL-5) are subcutaneously injected into the flanks of the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³), after which the mice are randomized into treatment and control groups.

-

Drug Administration: this compound is administered to the treatment group via an appropriate route (e.g., intravenous or intraperitoneal) at a specified dose and schedule. The control group receives the vehicle.

-

Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length × Width²)/2.

-

Efficacy and Tolerability Assessment: The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group. Tolerability is assessed by monitoring body weight changes and any signs of toxicity.

-

Pharmacodynamic Analysis: At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting) to confirm the degradation of SMARCA2 in the tumor tissue.

Conclusion

This compound represents a promising therapeutic agent for the treatment of SMARCA4-deficient cancers by leveraging the principle of synthetic lethality. Its potent and selective degradation of SMARCA2 leads to significant antitumor activity in preclinical models. The data and protocols presented in this guide provide a solid foundation for the continued development and clinical investigation of this compound as a novel targeted therapy for this patient population with a high unmet medical need. Further research will be crucial to fully elucidate its clinical potential and safety profile.

References

- 1. Synthetic lethality: targeting SMARCA2 ATPase in SMARCA4-deficient tumors - a review of patent literature from 2019-30 June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

Investigating the discovery and development of SMD-3040

No Publicly Available Information on SMD-3040

Therefore, it is not possible to provide an in-depth technical guide or whitepaper on the discovery and development of this compound. The core requirements of the request, including the summarization of quantitative data, detailing of experimental protocols, and creation of visualizations for signaling pathways and workflows, cannot be fulfilled without foundational data on the subject.

It is possible that "this compound" is an internal designation for a compound that has not yet been disclosed in public forums, or the designation may be incorrect. Without any available information, a factual and accurate technical guide cannot be constructed.

SMD-3040: A Technical Guide to a Potent and Selective SMARCA2 PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SMD-3040, a potent and selective proteolysis-targeting chimera (PROTAC) designed to degrade the SMARCA2 protein. This compound represents a significant advancement in targeted protein degradation, offering a promising therapeutic strategy for cancers with specific genetic vulnerabilities. This document details the mechanism of action, key experimental data, and methodologies related to this compound's function.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound is a bifunctional molecule engineered to simultaneously bind to the target protein, SMARCA2, and an E3 ubiquitin ligase.[1][2][3] Specifically, it consists of a ligand that binds to the bromodomain of SMARCA2/4, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ligase.[1][2][3] This ternary complex formation facilitates the ubiquitination of SMARCA2, marking it for degradation by the proteasome. The result is the selective removal of the SMARCA2 protein from the cell.

The primary therapeutic application of this compound is rooted in the concept of synthetic lethality. In cancers that have a deficiency in the SMARCA4 protein, a close homolog of SMARCA2, the cells become highly dependent on SMARCA2 for survival.[4][5][6] By degrading SMARCA2 in these SMARCA4-deficient cancer cells, this compound induces potent and selective cell death.[4][5][6]

Quantitative Efficacy Data

This compound has demonstrated potent and selective degradation of SMARCA2, leading to significant anti-tumor activity in preclinical models. The following tables summarize the key quantitative data.

| Parameter | Value | Cell Lines | Reference |

| DC50 | 12 nM | Not specified | [3][7][8][9] |

| 20 nM | K-Mel-5 | [7] | |

| 35 nM | SK-Mel-28 | [7] | |

| Dmax | > 90% | Not specified | [4][5][6] |

Table 1: In Vitro Degradation Potency of this compound

| Cell Line | GI50 (nM) | Cancer Type | SMARCA4 Status | Reference |

| SK-Mel-5 | 8.8 - 119 nM | Melanoma | Deficient | [7][8][9] |

| H838 | 8.8 - 119 nM | Not specified | Deficient | [7][8][9] |

| A549 | 8.8 - 119 nM | Not specified | Deficient | [7][8][9] |

Table 2: In Vitro Anti-proliferative Activity of this compound in SMARCA4-deficient Cancer Cell Lines

| Dosage | Administration | Dosing Schedule | Model | Outcome | Reference |

| 25-50 mg/kg | Intravenous injection | Twice weekly for two weeks | Human melanoma xenograft | Effective tumor growth inhibition | [7][8][9] |

Table 3: In Vivo Antitumor Efficacy of this compound

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are outlined below. These methodologies are based on published studies and provide a framework for reproducing key findings.

In Vitro SMARCA2 Degradation Assay

Objective: To determine the concentration-dependent degradation of SMARCA2 by this compound.

Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., HeLa, SK-Mel-5, SK-Mel-28) in appropriate media and conditions.

-

Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of this compound (e.g., 0-1 µM) for a specified time course (e.g., 1-48 hours).

-

Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).

-

Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against SMARCA2 and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a corresponding secondary antibody and visualize the protein bands using a chemiluminescence detection system.

-

Data Analysis: Quantify the band intensities and normalize the SMARCA2 signal to the loading control. Calculate the percentage of SMARCA2 degradation relative to the vehicle-treated control. Determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation) values by fitting the data to a dose-response curve.

Cell Growth Inhibition Assay

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Plate SMARCA4-deficient (e.g., SK-Mel-5, H838, A549) and SMARCA4 wild-type cancer cells in 96-well plates.

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound.

-

Incubation: Incubate the cells for an extended period, typically 7 days, to allow for multiple cell divisions.

-

Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo® or a resazurin-based assay.

-

Data Analysis: Normalize the viability data to the vehicle-treated control cells. Calculate the GI50 (concentration that causes 50% growth inhibition) by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Model for Antitumor Activity

Objective: To evaluate the in vivo efficacy of this compound in a tumor xenograft model.

Methodology:

-

Animal Model: Utilize immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Implantation: Subcutaneously implant SMARCA4-deficient human cancer cells (e.g., human melanoma cells) into the flanks of the mice.

-

Tumor Growth and Randomization: Monitor tumor growth. Once the tumors reach a predetermined size, randomize the mice into treatment and control groups.

-

Dosing: Administer this compound (e.g., 25-50 mg/kg) or vehicle control via intravenous injection. The dosing schedule is typically twice weekly for a duration of two weeks.

-

Monitoring: Measure tumor volume and body weight regularly throughout the study. Monitor the general health and well-being of the animals.

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and compare the tumor growth between the treated and control groups to determine the extent of tumor growth inhibition. The compound's tolerability is assessed by monitoring body weight changes and any signs of toxicity.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. This compound - Immunomart [immunomart.com]

- 4. Discovery of this compound as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Collection - Discovery of this compound as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to SMD-3040: Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of SMD-3040, a potent and selective SMARCA2 degrader. It details the chemical properties, mechanism of action, and key experimental data related to this promising compound.

Chemical Properties and Structure

This compound is a synthetic, organic small molecule classified as a Proteolysis Targeting Chimera (PROTAC).[1] PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural protein disposal system.[2] this compound is composed of a ligand that binds to the SMARCA2/4 bromodomain, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1]

| Property | Value | Source |

| Chemical Formula | C₅₂H₆₆N₁₀O₅S | [3] |

| Molecular Weight | 943.23 g/mol | [3] |

| CAS Number | 3033109-92-8 | [3] |

| Appearance | Solid powder | [3] |

| Purity | >98% (HPLC and/or LCMS) | [3] |

| Storage (Powder) | -20°C for 12 months, 4°C for 6 months | [3] |

| Storage (In solvent) | -80°C for 6 months, -20°C for 6 months | [3] |

Mechanism of Action: Targeted Degradation of SMARCA2

This compound functions by inducing the selective degradation of the SMARCA2 protein, a key component of the SWI/SNF chromatin remodeling complex.[2][4] This is achieved through the formation of a ternary complex between this compound, the SMARCA2 protein, and the VHL E3 ubiquitin ligase.[1]

The following diagram illustrates the signaling pathway of this compound-mediated SMARCA2 degradation:

Caption: this compound induces the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the SMARCA2 protein.

This targeted degradation of SMARCA2 has been shown to be a promising therapeutic strategy in cancers with mutations in the SMARCA4 gene, a paralog of SMARCA2.[2][4]

In Vitro and In Vivo Efficacy

This compound has demonstrated potent and selective degradation of SMARCA2 in both cellular and animal models.

In Vitro Activity

| Assay | Cell Line | Result | Source |

| SMARCA2 Degradation (DC₅₀) | K-Mel-5 | 20 nM | [3] |

| SMARCA2 Degradation (DC₅₀) | SK-Mel-28 | 35 nM | [3] |

| SMARCA2 Degradation (DC₅₀) | General | 12 nM | [3] |

| Maximal Degradation (Dₘₐₓ) | General | 91% | [3] |

In Vivo Antitumor Activity

| Animal Model | Tumor Type | Dosing | Result | Source |

| Xenograft Mouse Model | Human Melanoma | 25-50 mg/kg, IV, twice weekly for two weeks | Effective inhibition of tumor growth | [3] |

| SMARCA4-deficient Xenograft Models | Not specified | Not specified | Strong tumor growth inhibition and well-tolerated | [4] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following provides an overview of the methodologies used in the evaluation of this compound.

General Experimental Workflow

References

- 1. Collection - Discovery of this compound as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 2. Reference Detail [ckb.genomenon.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of this compound as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Role of the Von Hippel-Lindau (VHL) Ligand in the Function of SMD-3040: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SMD-3040 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) protein, a key component of the SWI/SNF chromatin remodeling complex. As a heterobifunctional molecule, this compound's efficacy is fundamentally dependent on its ability to recruit an E3 ubiquitin ligase to the target protein. This technical guide provides an in-depth exploration of the significance of the von Hippel-Lindau (VHL) E3 ligase ligand in the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Introduction: The PROTAC Approach and the Significance of E3 Ligase Recruitment

PROTACs represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate target proteins. Unlike traditional inhibitors that block a protein's function, PROTACs act catalytically to induce protein degradation. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.

The choice of the E3 ligase and its corresponding ligand is a critical determinant of a PROTAC's success. The von Hippel-Lindau (VHL) E3 ligase is one of the most widely and successfully utilized E3 ligases in PROTAC design due to its broad tissue expression and the availability of well-characterized, high-affinity small molecule ligands. The VHL ligand within a PROTAC serves as the crucial anchor, bringing the entire VHL E3 ligase complex into close proximity with the target protein.

This compound: A VHL-Recruiting SMARCA2 Degrader

This compound is a PROTAC that comprises a ligand targeting the bromodomain of SMARCA2/4, a flexible linker, and a ligand that specifically recruits the VHL E3 ligase.[1][2] The primary function of the VHL ligand in this compound is to hijack the VHL E3 ligase machinery and redirect it towards the SMARCA2 protein.

Mechanism of Action

The function of this compound is initiated by the formation of a ternary complex, a crucial step for its degradative activity. This complex consists of the SMARCA2 protein, the this compound molecule, and the VHL E3 ligase complex. The VHL ligand of this compound binds to the VHL protein, while the SMARCA2/4 ligand binds to the bromodomain of SMARCA2. This induced proximity allows the VHL E3 ligase to catalyze the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the SMARCA2 protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the SMARCA2 protein.

Quantitative Data

The efficacy of this compound is demonstrated by its potent and selective degradation of SMARCA2 and its subsequent anti-proliferative effects in cancer cell lines.

| Parameter | Value | Cell Line(s) | Reference(s) |

| DC50 (SMARCA2 Degradation) | 12 nM | Not specified | [1] |

| 20 nM | SK-Mel-5 | [3] | |

| 35 nM | SK-Mel-28 | [3] | |

| Dmax (Maximum Degradation) | > 90% | Not specified | [3][4] |

| GI50 (Growth Inhibition) | 8.8 - 119 nM | SMARCA4-deficient cancer cell lines (e.g., SK-Mel-5, H838, A549) | [3] |

| In Vivo Efficacy | 25-50 mg/kg | Xenograft mouse model of human melanoma | [3] |

Table 1: Key quantitative data for this compound.

Signaling Pathways

The primary signaling pathway hijacked by this compound is the Ubiquitin-Proteasome System, specifically through the recruitment of the VHL E3 ligase.

Experimental Protocols

The characterization of this compound involves a series of key experiments to determine its efficacy and mechanism of action.

Western Blot for SMARCA2 Degradation

This protocol is used to quantify the reduction in SMARCA2 protein levels following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., SK-Mel-5) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for SMARCA2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as GAPDH or β-actin, to normalize the results.

Cell Viability Assay (MTT Assay)

This assay measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a prolonged period (e.g., 72 hours).

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

In Vivo Xenograft Model

This protocol evaluates the anti-tumor activity of this compound in a living organism.

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., SK-Mel-5) into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth and Randomization: Monitor tumor growth. When the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 25-50 mg/kg) or vehicle control to the mice via an appropriate route (e.g., intravenous or intraperitoneal injection) according to a specific dosing schedule.

-

Tumor Measurement: Measure the tumor volume and body weight of the mice regularly throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting to confirm SMARCA2 degradation).

Conclusion

The VHL ligand is an indispensable component of this compound, serving as the critical link to the cellular degradation machinery. Its ability to effectively recruit the VHL E3 ligase to the SMARCA2 protein is the foundational step in the molecule's mechanism of action. The potent and selective degradation of SMARCA2, driven by the VHL-mediated ubiquitination, translates into significant anti-proliferative activity in preclinical models of cancer. This technical guide underscores the pivotal role of the VHL ligand in the function of this compound and provides a framework for the continued development of VHL-based PROTACs as a promising therapeutic strategy.

References

- 1. Collection - Discovery of this compound as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 2. This compound | PROTACs | 3033109-92-8 | Invivochem [invivochem.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

Therapeutic Potential of SMD-3040: A Preclinical In-Depth Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SMD-3040 is a novel, potent, and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the SMARCA2 protein. Preclinical evidence strongly suggests its therapeutic potential as a targeted agent for cancers harboring a deficiency in the SMARCA4 gene, a synthetic lethal relationship. This document provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro and in vivo efficacy, and selectivity profile. Detailed experimental protocols for key assays and visualizations of the underlying biological pathways are presented to facilitate further research and development of this promising therapeutic candidate.

Introduction

The SWI/SNF chromatin remodeling complex plays a critical role in regulating gene expression, and mutations in its subunits are frequently implicated in cancer. SMARCA4, a key ATPase subunit of this complex, is often inactivated in various tumor types. Cancers with SMARCA4 deficiency become dependent on the paralog protein SMARCA2 for survival, creating a synthetic lethal vulnerability. This compound is a heterobifunctional molecule designed to exploit this dependency by selectively targeting SMARCA2 for degradation. As a PROTAC, this compound links a SMARCA2-binding moiety to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery to eliminate SMARCA2.

Mechanism of Action

This compound functions by inducing the formation of a ternary complex between SMARCA2 and the VHL E3 ubiquitin ligase. This proximity leads to the polyubiquitination of SMARCA2, marking it for recognition and subsequent degradation by the 26S proteasome. The catalytic nature of this process allows substoichiometric amounts of this compound to induce the degradation of a significant portion of the cellular SMARCA2 protein pool.

Caption: Signaling pathway of this compound-mediated SMARCA2 protein degradation.

Preclinical Data

The therapeutic potential of this compound is supported by robust preclinical data demonstrating its potent and selective activity against SMARCA4-deficient cancer cells.

In Vitro Degradation and Potency

This compound induces rapid and profound degradation of SMARCA2 in a concentration-dependent manner. The half-maximal degradation concentration (DC50) and maximum degradation (Dmax) have been characterized in various cell lines.

| Parameter | Value | Cell Line(s) | Reference |

| DC50 | 12 nM | Not Specified | [1] |

| Dmax | >90% | Not Specified | |

| DC50 | 20 nM | K-Mel-5 | [1] |

| DC50 | 35 nM | SK-Mel-28 | [1] |

In Vitro Anti-proliferative Activity

Consistent with its mechanism of action, this compound exhibits potent anti-proliferative effects in SMARCA4-deficient cancer cell lines, while having a significantly weaker impact on SMARCA4 wild-type cells.

| Cell Line | SMARCA4 Status | GI50 (nM) | Reference |

| SK-Mel-5 | Deficient | 8.8 - 119 | [1] |

| H838 | Deficient | 8.8 - 119 | [1] |

| A549 | Deficient | 8.8 - 119 | [1] |

| Various | Wild-Type | Much Weaker Activity |

In Vivo Efficacy

The anti-tumor activity of this compound has been demonstrated in preclinical xenograft models of SMARCA4-deficient human cancers.

| Xenograft Model | Dosing Schedule | Outcome | Reference |

| Human Melanoma | 25-50 mg/kg, IV, twice weekly for 2 weeks | Effective tumor growth inhibition | [1] |

| Two different SMARCA4-deficient models | Well-tolerated dose schedules | Strong tumor growth inhibition |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

HiBiT-Based Protein Degradation Assay

This protocol outlines a method to quantify the degradation of a target protein, such as SMARCA2, induced by a degrader molecule like this compound.

Caption: Experimental workflow for a HiBiT-based protein degradation assay.

Materials:

-

HiBiT-tagged SMARCA2 expressing cells

-

96-well white, clear-bottom tissue culture plates

-

This compound compound

-

Cell culture medium

-

Nano-Glo® HiBiT Lytic Detection System (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed the HiBiT-tagged SMARCA2 cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of the assay. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

-

Lysis and Detection: Prepare the Nano-Glo® HiBiT Lytic Detection Reagent according to the manufacturer's instructions. Add the reagent to each well and mix gently.

-

Luminescence Measurement: Incubate the plate at room temperature for 10 minutes to allow the lytic reaction to stabilize. Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the normalized values against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.

Cell Viability (MTT) Assay

This protocol describes a colorimetric assay to assess the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (SMARCA4-deficient and wild-type)

-

96-well tissue culture plates

-

This compound compound

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 7 days).

-

MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the drug concentration to determine the GI50 value.

Xenograft Tumor Model

This protocol provides a general framework for establishing and evaluating the in vivo efficacy of this compound in a mouse xenograft model.

Materials:

-

SMARCA4-deficient human cancer cells

-

Immunocompromised mice (e.g., NOD-SCID or nude mice)

-

Matrigel (optional)

-

This compound formulation for intravenous injection

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound intravenously according to the specified dosing schedule (e.g., 25-50 mg/kg, twice weekly). The control group should receive the vehicle.

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

-

Efficacy Evaluation: Monitor tumor growth inhibition in the treated group compared to the control group. At the end of the study, tumors can be excised for further analysis (e.g., Western blotting to confirm SMARCA2 degradation).

Conclusion and Future Directions

The preclinical data for this compound strongly support its development as a targeted therapy for SMARCA4-deficient cancers. Its potent and selective degradation of SMARCA2, leading to significant anti-proliferative effects in vitro and robust tumor growth inhibition in vivo, highlights its promising therapeutic potential. Further investigations should focus on comprehensive pharmacokinetic and pharmacodynamic studies, as well as IND-enabling toxicology studies to pave the way for clinical evaluation. The exploration of this compound in combination with other anti-cancer agents could also unlock synergistic therapeutic strategies. As of the current date, there is no publicly available information regarding clinical trials for this compound.

References

Methodological & Application

Application Notes & Protocols: Characterization of the mTORC1 Inhibitor SMD-3040 in Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

SMD-3040 is a potent and selective small molecule inhibitor of the mechanistic Target of Rapamycin Complex 1 (mTORC1). The mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many human cancers. These application notes provide detailed protocols for evaluating the in vitro efficacy and mechanism of action of this compound in selected cancer cell lines.

2. Mechanism of Action: this compound Signaling Pathway

This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of mTORC1. This action prevents the phosphorylation of key downstream effectors, including S6 Kinase (S6K) and 4E-BP1. The inhibition of this signaling cascade leads to a shutdown of protein synthesis and cell cycle progression, ultimately inducing apoptosis in cancer cells dependent on this pathway.

Caption: this compound mechanism of action targeting the mTORC1 signaling pathway.

3. Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cancer cell lines after 72 hours of treatment.

Table 1: IC₅₀ Values for Cell Viability

| Cell Line | Cancer Type | IC₅₀ (nM) |

| MCF-7 | Breast Cancer | 15.2 |

| A549 | Lung Cancer | 45.8 |

| U-87 MG | Glioblastoma | 22.5 |

Table 2: Apoptosis Induction at 100 nM this compound

| Cell Line | % Apoptotic Cells (Annexin V+) | Fold Increase vs. Control |

| MCF-7 | 42.5% | 8.5 |

| A549 | 28.1% | 5.6 |

| U-87 MG | 35.7% | 7.1 |

Table 3: Phospho-Protein Inhibition at 100 nM this compound (1 hour)

| Cell Line | Target Protein | % Inhibition of Phosphorylation |

| MCF-7 | Phospho-S6K | 95% |

| MCF-7 | Phospho-4E-BP1 | 92% |

| U-87 MG | Phospho-S6K | 91% |

4. Experimental Protocols

4.1. General Cell Culture and Compound Preparation

-

Cell Lines: MCF-7, A549, and U-87 MG can be procured from ATCC.

-

Culture Media:

-

MCF-7: Eagle's Minimum Essential Medium (EMEM) + 10% Fetal Bovine Serum (FBS) + 0.01 mg/mL human insulin.

-

A549: F-12K Medium + 10% FBS.

-

U-87 MG: Minimum Essential Medium (MEM) + 10% FBS + 1% Non-Essential Amino Acids (NEAA).

-

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C. Subsequent dilutions should be made in the appropriate cell culture medium, ensuring the final DMSO concentration does not exceed 0.1%.

4.2. Protocol: Cell Viability (MTS Assay)

This protocol determines the concentration of this compound that inhibits cell metabolic activity by 50% (IC₅₀).

Caption: Workflow for determining cell viability using the MTS assay.

Methodology:

-

Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (0.1% DMSO).

-

Incubate the plate for 72 hours at 37°C.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours until a color change is apparent.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate IC₅₀ values by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

4.3. Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic cells following treatment with this compound.

Methodology:

-

Seed 2 x 10⁵ cells per well in a 6-well plate and allow them to attach overnight.

-

Treat cells with this compound (e.g., at 100 nM) or vehicle control (0.1% DMSO) for 48 hours.

-

Harvest cells, including any floating cells from the supernatant, by trypsinization.

-

Wash the cells twice with cold Phosphate-Buffered Saline (PBS).

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each sample.

-

Analyze the samples by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

4.4. Protocol: Western Blot for Pathway Analysis

This protocol is used to confirm the mechanism of action of this compound by measuring the phosphorylation status of its downstream targets.

Methodology:

-

Seed 1 x 10⁶ cells in a 60 mm dish and allow them to attach overnight.

-

Treat cells with this compound (e.g., at 100 nM) or vehicle control for 1 hour.

-

Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies:

-

Phospho-S6K (Thr389)

-

Total S6K

-

Phospho-4E-BP1 (Thr37/46)

-

Total 4E-BP1

-

Actin or GAPDH (as a loading control)

-

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

Application Notes and Protocols: SMD-3040 in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of SMD-3040, a potent and selective SMARCA2 PROTAC (Proteolysis Targeting Chimera) degrader, in preclinical xenograft models. This document outlines the mechanism of action, detailed experimental protocols for in vivo studies, and data presentation guidelines.

Introduction and Mechanism of Action

This compound is a novel therapeutic agent that operates through the principles of targeted protein degradation. It is designed to selectively induce the degradation of the SMARCA2 protein, a key component of the SWI/SNF chromatin remodeling complex.[1][2][3][4][5] In cancers with a deficiency in the SMARCA4 gene, tumor cells become dependent on SMARCA2 for survival. This phenomenon is known as synthetic lethality.[4][5]

This compound functions by hijacking the cell's natural ubiquitin-proteasome system. As a PROTAC, it is a bifunctional molecule: one end binds to the SMARCA2 protein, and the other end recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of SMARCA2, marking it for degradation by the proteasome. The selective removal of SMARCA2 in SMARCA4-deficient cancer cells leads to cell cycle arrest and ultimately, tumor growth inhibition.[1][2][3]

Mechanism of this compound-induced SMARCA2 degradation.

Downstream of SMARCA2 degradation in SMARCA4-deficient cells, there is significant reprogramming of enhancers, leading to the suppression of key cell-cycle gene expression. This ultimately results in the inhibition of tumor cell proliferation.

Downstream effects of SMARCA2 degradation.

Experimental Protocols

The following protocols are based on published studies involving this compound in xenograft models and standard laboratory procedures.

Cell Line for Xenograft

-

Cell Line: SK-MEL-5 (human melanoma, SMARCA4-deficient).

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-Glutamine, 1% Non-Essential Amino Acids (NEAA), and 1 mM Sodium Pyruvate.

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

Xenograft Model Establishment

Workflow for this compound xenograft studies.

-

Animal Model: Immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.

-

Cell Preparation: Culture SK-MEL-5 cells to approximately 80% confluency. Harvest cells using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.

-

Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the length and width with calipers every 2-3 days. Calculate tumor volume using the formula:

-

Tumor Volume (mm³) = (Length x Width²) / 2

-

-

Group Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

This compound Dosage and Administration

-

Dosages: 25 mg/kg and 50 mg/kg.[1]

-

Formulation for Intravenous (IV) Injection:

-

Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).

-

For injection, dilute the stock solution in a vehicle consisting of Tween 80 and saline. A common formulation is a 10:5:85 ratio of DMSO:Tween 80:Saline. The final concentration should be calculated based on the dosing volume and the average weight of the mice.

-

-

Administration Route: Intravenous (IV) injection.

-

Dosing Schedule: Twice weekly for two weeks.[1]

-

Control Group: Administer the vehicle solution (e.g., 10% DMSO, 5% Tween 80, 85% Saline) following the same schedule as the treatment groups.

Data Presentation

All quantitative data from the xenograft studies should be summarized in clear and well-structured tables for easy comparison between treatment and control groups.

In Vivo Efficacy Data

| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume at Day X (mm³ ± SEM) | Percent Tumor Growth Inhibition (%) | Statistical Significance (p-value) |

| Vehicle Control | - | IV | Twice weekly for 2 weeks | [Insert Data] | - | - |

| This compound | 25 | IV | Twice weekly for 2 weeks | [Insert Data] | [Insert Data] | [Insert Data] |

| This compound | 50 | IV | Twice weekly for 2 weeks | [Insert Data] | [Insert Data] | [Insert Data] |

Tolerability Data

| Treatment Group | Dosage (mg/kg) | Mean Body Weight Change from Baseline (%) | Observations of Toxicity |

| Vehicle Control | - | [Insert Data] | [Insert Data] |

| This compound | 25 | [Insert Data] | [Insert Data] |

| This compound | 50 | [Insert Data] | [Insert Data] |

Summary and Conclusion

This compound has demonstrated significant antitumor activity in preclinical xenograft models of SMARCA4-deficient cancers.[1][3][4] The protocols outlined in these application notes provide a framework for conducting in vivo studies to evaluate the efficacy and tolerability of this compound. Adherence to these methodologies will ensure the generation of robust and reproducible data for the continued development of this promising therapeutic agent. It is reported that this compound is well-tolerated in mice at the tested dosages.[1]

References

- 1. Collection - Discovery of this compound as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 2. Discovery of this compound as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

Detecting SMARCA2 Degradation Induced by SMD-3040: An Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for utilizing Western blotting to detect and quantify the degradation of the SMARCA2 protein following treatment with the PROTAC degrader, SMD-3040.

Introduction

SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a significant therapeutic target in cancers with mutations in its paralog, SMARCA4.[1][2] this compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of SMARCA2.[1][3][4] As a heterobifunctional molecule, this compound recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to SMARCA2, leading to its ubiquitination and subsequent degradation by the proteasome.[5][6] This targeted protein degradation approach offers a promising therapeutic strategy for SMARCA4-deficient tumors.[1][7]

Western blotting is a fundamental and widely used technique to verify and quantify the degradation of a target protein. This application note provides a comprehensive protocol for assessing the efficacy of this compound in degrading SMARCA2 in cultured cells.

Signaling Pathway of this compound-Mediated SMARCA2 Degradation

This compound functions by hijacking the cell's natural protein disposal machinery. The molecule simultaneously binds to the SMARCA2 protein and the VHL E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to SMARCA2. The polyubiquitinated SMARCA2 is then recognized and degraded by the 26S proteasome.

Experimental Workflow

The overall workflow for assessing SMARCA2 degradation involves treating cells with this compound, preparing cell lysates, separating proteins by size, transferring them to a membrane, and finally detecting the SMARCA2 protein using specific antibodies.

Detailed Experimental Protocols

Part 1: Cell Culture and Treatment

-

Cell Seeding: Seed a SMARCA4-deficient cell line (e.g., SK-Mel-5, H838, or A549) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Cell Treatment:

Part 2: Sample Preparation

-

Cell Lysis:

-

After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[8]

-

Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[9][10]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[8]

-

Incubate on ice for 30 minutes with occasional vortexing.[8][9]

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[8]

-

Transfer the supernatant to a new, clean tube.[8]

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[8]

-

Part 3: SDS-PAGE and Protein Transfer

-

Sample Preparation for Gel Electrophoresis:

-

Gel Electrophoresis:

-

Protein Transfer:

Part 4: Immunodetection

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or 3-5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[9]

-

-

Primary Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for SMARCA2 diluted in the blocking buffer. This incubation should be performed overnight at 4°C with gentle shaking.[8] (Refer to the antibody datasheet for the recommended dilution).

-

-

Washing:

-

Secondary Antibody Incubation:

-

Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[8]

-

-

Final Washes:

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.

-

Capture the chemiluminescent signal using a CCD imager or X-ray film.

-

-

Loading Control:

-

To ensure equal protein loading, the membrane should be stripped and re-probed or simultaneously probed with an antibody against a loading control protein such as GAPDH or β-actin.[11]

-

Data Presentation and Analysis

The intensity of the bands corresponding to SMARCA2 and the loading control should be quantified using densitometry software. The SMARCA2 signal should be normalized to the loading control signal for each sample. The degradation of SMARCA2 can then be expressed as a percentage relative to the vehicle-treated control. This data can be used to determine key degradation parameters such as the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).[1][3][4]

Key Experimental Parameters

| Parameter | Recommended Conditions |

| Cell Lines | SMARCA4-deficient lines (e.g., SK-Mel-5, H838, A549)[3][4] |

| This compound Concentration | 0 - 1000 nM[13] |

| Treatment Duration | 1 - 48 hours[4] |

| Protein Loading | 20-30 µg per well[8][12] |

| Gel Percentage | 4-12% Bis-Tris Polyacrylamide[11] |

| Blocking Buffer | 5% non-fat milk or 3-5% BSA in TBST[9] |

| Primary Antibody | Anti-SMARCA2 (follow manufacturer's recommended dilution) |

| Loading Control | Anti-GAPDH or Anti-β-actin |

| Secondary Antibody | HRP-conjugated anti-rabbit or anti-mouse IgG |

Reagents and Materials

| Reagent/Material | Details |

| Cell Culture Media & Supplements | As required for the specific cell line |

| This compound | Prepare stock in DMSO |

| RIPA Lysis Buffer | Commercially available or prepared in-house |

| Protease/Phosphatase Inhibitors | Commercially available cocktails |

| BCA Protein Assay Kit | For protein quantification |

| Laemmli Sample Buffer | 4x concentration |

| Precast Polyacrylamide Gels | e.g., 4-12% Bis-Tris |

| PVDF or Nitrocellulose Membranes | 0.2 or 0.45 µm pore size |

| TBST Buffer | Tris-buffered saline with 0.1% Tween-20 |

| Blocking Agent | Non-fat dry milk or Bovine Serum Albumin (BSA) |

| Primary & Secondary Antibodies | Specific for SMARCA2, loading control, and host species |

| ECL Substrate | For chemiluminescent detection |

References

- 1. Discovery of this compound as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. bio-rad.com [bio-rad.com]

- 10. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. docs.abcam.com [docs.abcam.com]

- 13. medchemexpress.com [medchemexpress.com]

Application Note: Cell Viability Assays for Assessing SMD-3040 Efficacy

Introduction

SMD-3040 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the SMARCA2 protein.[1][2][3] SMARCA2 and SMARCA4 are mutually exclusive ATP-dependent helicases that form the catalytic core of the SWI/SNF chromatin remodeling complex, which plays a critical role in regulating gene expression.[4][5][6] In cancers with a loss-of-function mutation in the SMARCA4 gene, the cells become dependent on its paralog, SMARCA2, for survival.[4][5] This dependency creates a synthetic lethal relationship, where the targeted degradation of SMARCA2 by this compound leads to potent and selective inhibition of cell proliferation in SMARCA4-deficient tumors.[2][3][7]

This application note provides detailed protocols for assessing the efficacy of this compound in vitro using three common cell viability assays: MTT, XTT, and CellTiter-Glo. These assays are fundamental in drug discovery for determining a compound's cytotoxic and cytostatic effects by measuring cellular metabolic activity. The choice of assay may depend on the specific cell type, experimental throughput, and required sensitivity.

Principle of Assays

Cell viability assays are essential tools for evaluating the efficacy of therapeutic compounds.[8] They work by measuring markers of healthy, metabolically active cells.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells. The insoluble formazan is then solubilized, and the absorbance is measured, which is directly proportional to the number of living cells.

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay also involves the reduction of a tetrazolium salt to a colored formazan product. However, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step and making it a more convenient method.

-

CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies the amount of ATP present in cell culture, which is an indicator of metabolically active cells. The assay reagent lyses the cells to release ATP, which then participates in a luciferase reaction to produce a luminescent signal that is proportional to the number of viable cells.

This compound Mechanism of Action and Signaling Pathway

This compound is a heterobifunctional molecule that consists of a ligand that binds to the SMARCA2 protein and another ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][9] This binding brings SMARCA2 into close proximity with the E3 ligase, leading to the ubiquitination of SMARCA2 and its subsequent degradation by the proteasome. The degradation of SMARCA2 in SMARCA4-deficient cancer cells disrupts the function of the SWI/SNF complex, leading to cell cycle arrest and inhibition of proliferation.

Caption: this compound induces the degradation of SMARCA2 via the ubiquitin-proteasome system.

Experimental Workflow

The general workflow for assessing the efficacy of this compound using cell viability assays involves several key steps, from cell preparation to data analysis and interpretation.

Caption: A generalized workflow for evaluating this compound using cell viability assays.

Data Presentation

The efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50), which is the concentration of the drug that causes a 50% reduction in cell viability or growth, respectively. The results can be summarized in a table for easy comparison across different cell lines and assays.

| Cell Line | SMARCA4 Status | Assay | Incubation Time (h) | This compound GI50 (nM) |

| SK-MEL-5 | Deficient | CellTiter-Glo | 168 (7 days) | 8.8 |

| NCI-H838 | Deficient | CellTiter-Glo | 168 (7 days) | 25 |

| A549 | Deficient | CellTiter-Glo | 168 (7 days) | 119 |

| HeLa | Wild-Type | CellTiter-Glo | 168 (7 days) | >1000 |

| Calu-6 | Wild-Type | Not Specified | Not Specified | Inactive |

Note: The data presented in this table is a hypothetical representation based on published literature to illustrate the expected outcomes. Actual results may vary.[1]

Experimental Protocols

General Materials and Reagents

-

This compound (prepare stock solution in DMSO)

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

96-well clear and opaque-walled tissue culture plates

-

Multichannel pipette

-

Microplate reader (absorbance and luminescence capabilities)

-

CO2 incubator (37°C, 5% CO2)

Protocol 1: MTT Assay

-

Cell Seeding:

-

Culture SMARCA4-deficient (e.g., SK-MEL-5, NCI-H838) and SMARCA4-wild-type (e.g., HeLa) cells to ~80% confluency.

-

Trypsinize and resuspend cells in fresh medium.

-

Seed 5,000-10,000 cells per well in 100 µL of medium in a 96-well clear plate.

-

Incubate for 24 hours to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.1 nM to 10 µM.

-